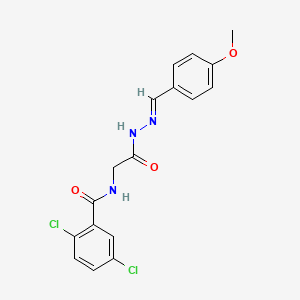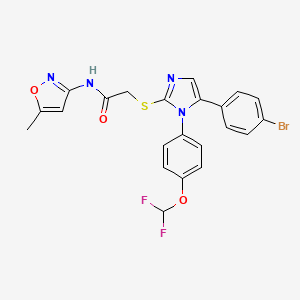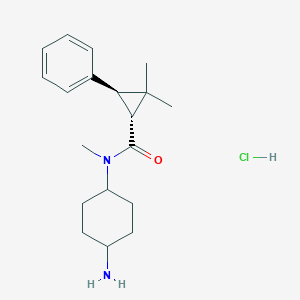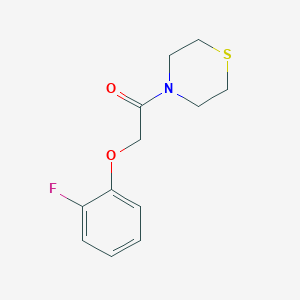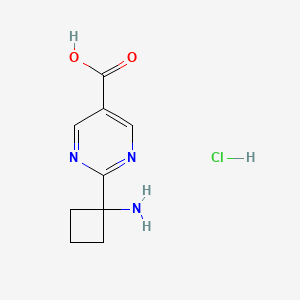
2-(1-Aminocyclobutyl)pyrimidine-5-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(1-Aminocyclobutyl)pyrimidine-5-carboxylic acid;hydrochloride” is a chemical compound with a wide range of potential applications in scientific research. It has a molecular weight of 229.67 . The IUPAC name for this compound is 2-(1-aminocyclobutyl)pyrimidine-5-carboxylic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11N3O2.ClH/c10-9(2-1-3-9)8-11-4-6(5-12-8)7(13)14;/h4-5H,1-3,10H2,(H,13,14);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Scientific Research Applications
Environmental Behavior and Fate
Aminocyclopyrachlor, belonging to the pyrimidine carboxylic acids class, demonstrates environmental persistence and potential for long-term soil residue formation. Research by Francisco et al. (2017) investigated the mineralization, extractable residue, and bound residue formation of aminocyclopyrachlor in tropical soils, highlighting its potential for long persistence in soil environments due to low mineralization rates and high formation of bound residues, which are crucial factors in environmental risk assessments for herbicide application (Francisco et al., 2017).
Synthesis and Characterization of Derivatives
Asha et al. (2009) developed novel derivatives of ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate and evaluated their antioxidant activity, demonstrating promising results for certain compounds. This study showcases the compound's versatility in synthesizing derivatives with potential antioxidant properties (Asha et al., 2009).
Biological Activity and Potential Applications
While direct studies on 2-(1-Aminocyclobutyl)pyrimidine-5-carboxylic acid;hydrochloride and its specific applications in biological contexts are not readily available, related research on pyrimidine derivatives provides insights into their broad potential. For instance, derivatives of pyrimidine have been synthesized for anti-influenza virus activity, suggesting potential antiviral applications. Hisaki et al. (1999) explored the synthesis of 2-amino-4-(omega-hydroxyalkylamino)pyrimidine derivatives, finding some compounds with improved antiviral potency against types A and B influenza virus, indicating the potential therapeutic value of pyrimidine derivatives in antiviral drug development (Hisaki et al., 1999).
Safety and Hazards
properties
IUPAC Name |
2-(1-aminocyclobutyl)pyrimidine-5-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2.ClH/c10-9(2-1-3-9)8-11-4-6(5-12-8)7(13)14;/h4-5H,1-3,10H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDHHHVBSIGYSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NC=C(C=N2)C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Aminocyclobutyl)pyrimidine-5-carboxylic acid;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[3-(2-Fluoroethoxy)phenyl]methyl]propan-2-amine](/img/structure/B2677818.png)

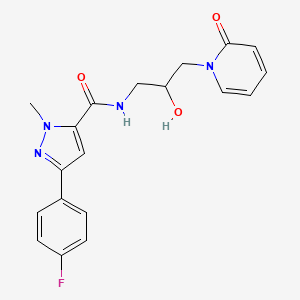
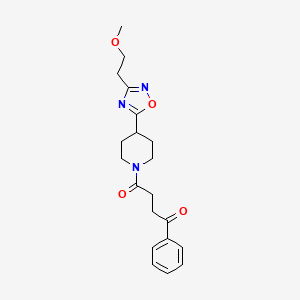


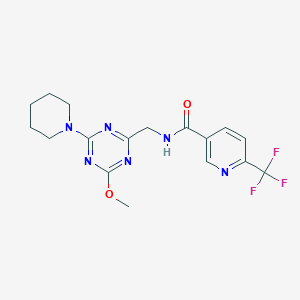
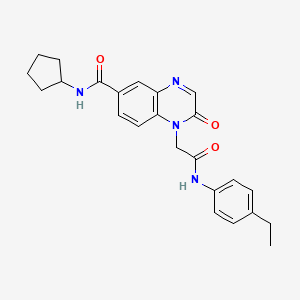
![2-[(4-Chlorobenzyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol](/img/structure/B2677834.png)
